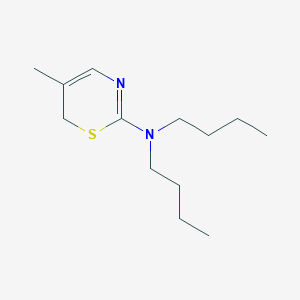
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane is a siloxane compound characterized by the presence of three ethylene groups and three phenyl groups attached to a disiloxane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane with formaldehyde dimethyl acetal under acidic conditions . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding silanols or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce silane derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Silanols, siloxane derivatives
Reduction: Silane derivatives
Substitution: Brominated or nitrated phenyl derivatives
Applications De Recherche Scientifique
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane has several scientific research applications:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new materials for medical implants and prosthetics.
Industry: Utilized in the production of advanced materials with high thermal stability and chemical resistance, making it suitable for use in harsh industrial environments.
Mécanisme D'action
The mechanism of action of 1,1,1-triethenyl-3,3,3-triphenyldisiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The ethylene and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions are crucial for its applications in catalysis, adsorption, and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triphenyl-3,3,3-tris(m-tolyl)disiloxane
Uniqueness
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane is unique due to the presence of ethylene groups, which enhance its reactivity compared to its methyl or ethyl counterparts. This increased reactivity makes it more suitable for applications requiring high chemical activity, such as catalysis and polymer synthesis.
Propriétés
Numéro CAS |
90729-97-8 |
|---|---|
Formule moléculaire |
C24H24OSi2 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
tris(ethenyl)-triphenylsilyloxysilane |
InChI |
InChI=1S/C24H24OSi2/c1-4-26(5-2,6-3)25-27(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h4-21H,1-3H2 |
Clé InChI |
FYGPPKCOTKWOQD-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si](C=C)(C=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




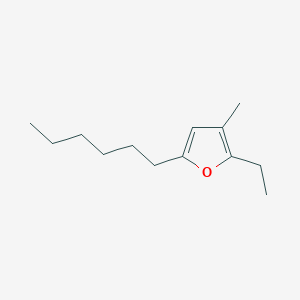
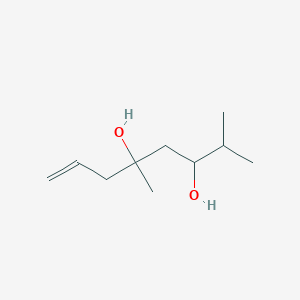

![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
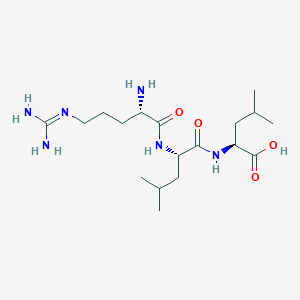
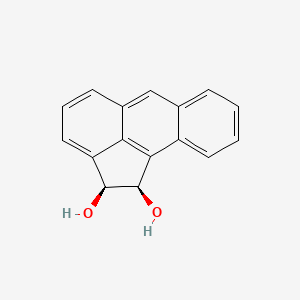

![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)

![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)
